Disodium 4-hydroxynaphthalene-2,6-disulphonate
Description
Disodium 4-hydroxynaphthalene-2,6-disulphonate is a sodium salt derived from the parent acid, 4-hydroxynaphthalene-2,6-disulphonic acid (CAS 3771-14-0; EC 223-212-7) . The compound features a naphthalene backbone with hydroxyl (-OH) and sulfonate (-SO₃⁻) groups at positions 4, 2, and 6, respectively. Its disodium form enhances water solubility due to the ionic nature of the sulfonate groups.
Key characteristics include:
Properties
CAS No. |
24402-46-8 |
|---|---|
Molecular Formula |
C10H6Na2O7S2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
disodium;4-hydroxynaphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)3-6-1-2-7(4-9(6)10)18(12,13)14;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
RLZVCSMLCVGDHP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 4-hydroxynaphthalene-2,6-disulphonate can be synthesized through the sulfonation of 4-hydroxynaphthalene. The process involves the reaction of 4-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-hydroxynaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hydroxynaphthalene-2,6-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form naphthols.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Naphthols
Substitution: Sulfonated derivatives
Scientific Research Applications
Disodium 4-hydroxynaphthalene-2,6-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of chelating agents and surfactants.
Mechanism of Action
The mechanism of action of disodium 4-hydroxynaphthalene-2,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Structural Isomers: Sulfonate Position Variants
Variations in sulfonate group positions significantly alter chemical behavior:
Key Insight : Positional isomerism influences solubility and electronic interactions. The 2,6-disulphonate configuration may offer steric advantages in coordination chemistry compared to 2,7 analogs .
Counterion Variants: Sodium vs. Potassium Salts
Counterions affect solubility and stability:
Key Insight : Sodium salts generally exhibit higher water solubility than potassium salts, making them preferable for aqueous applications .
Functional Group Variants: Hydroxyl vs. Amino Substitution
Replacing hydroxyl (-OH) with amino (-NH₂) groups modifies reactivity:
Key Insight: Amino-substituted derivatives are critical intermediates in azo dye production, whereas hydroxylated analogs are more suited for metal chelation .
Biological Activity
Disodium 4-hydroxynaphthalene-2,6-disulphonate (also known as disodium 4-hydroxynaphthalene-2,6-disulfonate) is an organic compound with significant applications in both chemical and biological fields. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a naphthalene core substituted with hydroxyl and sulfonate groups, which enhance its solubility in water and reactivity in biological systems. The presence of these functional groups allows the compound to interact with various biological molecules, influencing cellular processes.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity . It has been shown to modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage in cells. This property is particularly relevant for its potential use in therapeutic applications aimed at diseases characterized by oxidative stress.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could make it a candidate for treating inflammatory conditions.
Enzyme Interactions
This compound has been investigated for its interactions with various enzymes. For instance, it may inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestine, suggesting potential applications in managing diabetes .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
-
Antidiabetic Activity : A study demonstrated that this compound effectively inhibited α-amylase and α-glucosidase activities in vitro, leading to decreased glucose levels .
Enzyme Activity Inhibition (%) α-Amylase 65% α-Glucosidase 70% - Oxidative Stress Modulation : Another research focused on its antioxidant capabilities showed that the compound significantly reduced malondialdehyde (MDA) levels in cell cultures exposed to oxidative stress, indicating its protective effects against cellular damage.
- Inflammation Reduction : In vivo studies indicated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
Comparison with Related Compounds
This compound can be compared to other naphthalene sulfonates regarding their biological activities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | Additional hydroxyl group | Enhanced solubility and reactivity |
| Disodium 1-hydroxynaphthalene-3,6-disulphonate | Different positions of hydroxyl/sulfonic acid groups | Varying biological activity due to structural differences |
| Disodium 3-hydroxynaphthalene-2,7-disulfonate | Similar core structure but different substitution pattern | Distinct reactivity profile compared to 4-positioned compounds |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
